

Application Notes and Protocols for BI-4916 in Serine Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-4924

Cat. No.: B8106016

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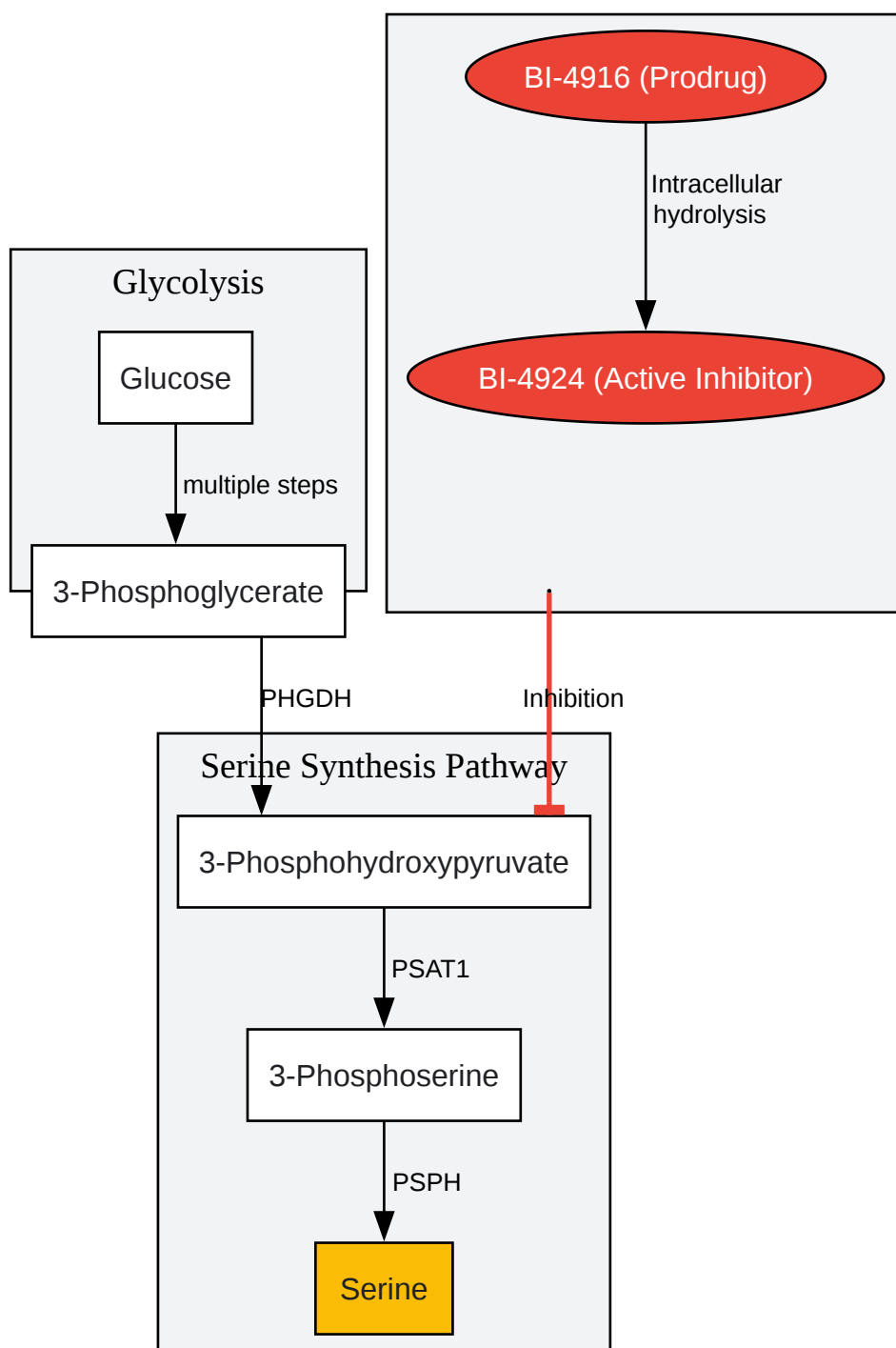
Introduction

BI-4916 is a valuable chemical probe for studying cellular metabolism, specifically the de novo serine biosynthesis pathway. It is crucial to understand that BI-4916 is not utilized for serine uptake assays but rather functions as a potent inhibitor of serine synthesis. BI-4916 is a cell-permeable ester prodrug that, once inside the cell, is hydrolyzed to its active form, **BI-4924**.^[1] **BI-4924** is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine synthesis pathway.^[2] PHGDH catalyzes the NAD⁺-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.^[3] By inhibiting PHGDH, BI-4916 effectively blocks the production of serine from glucose, making it a powerful tool for investigating the roles of serine metabolism in various physiological and pathological processes, including cancer.

This document provides detailed protocols for utilizing BI-4916 to assess the inhibition of serine synthesis in cultured cells.

Signaling Pathway and Mechanism of Action

The de novo serine synthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate. PHGDH converts 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is followed by two further enzymatic reactions catalyzed by phosphoserine aminotransferase (PSAT1) and phosphoserine phosphatase (PSPH) to produce serine. BI-4916, as a prodrug of the PHGDH inhibitor **BI-4924**, blocks this pathway at the first step.



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Caption: Serine synthesis pathway and inhibition by BI-4916.

Quantitative Data

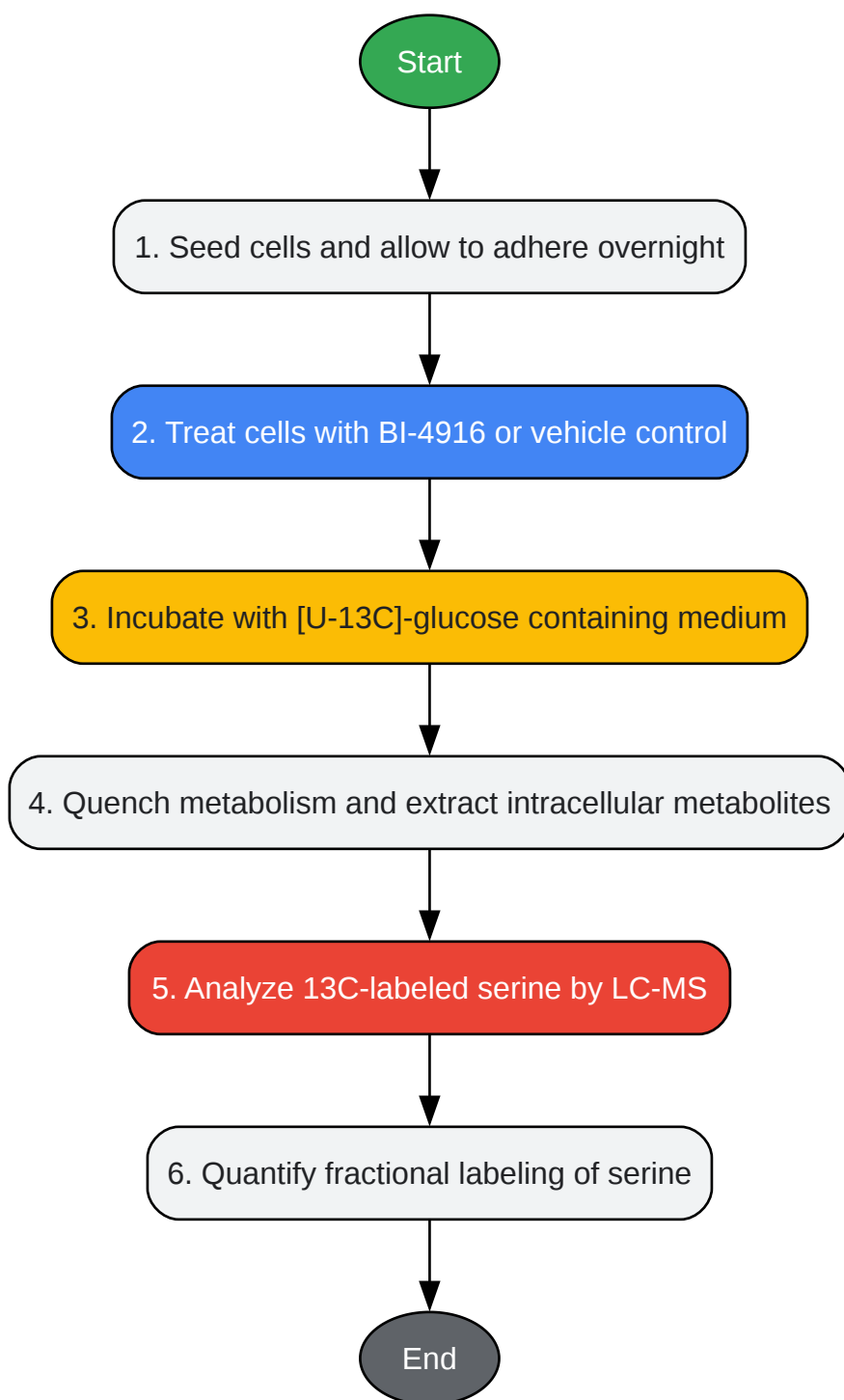
The inhibitory activity of BI-4916 and its active form **BI-4924** has been characterized in various assays. The following table summarizes key quantitative data.

Compound	Assay	Target	IC50	Cell Lines	Reference
BI-4916	¹³ C-Serine Synthesis	Cellular PHGDH	2,032 nM	-	
BI-4916	NAD ⁺ high assay (250 μM)	Biochemical PHGDH	169 nM	-	
BI-4916	Anti-proliferative	Cellular viability	MOLM-14: 2 ± 0.4 μM	MOLM-14, U937, MV4-11, Monomac-6	
U937: 1.3 ± 0.3 μM					
MV4-11: 1.4 ± 0.4 μM					
Monomac-6: 1.6 ± 0.3 μM					
BI-4924	-	PHGDH	Single-digit nM	-	

Experimental Protocols

Protocol 1: Cellular Serine Synthesis Inhibition Assay using Stable Isotope Tracing

This protocol details the methodology to measure the inhibition of de novo serine synthesis in cultured cells by BI-4916 using [U-¹³C]-glucose as a tracer, followed by LC-MS analysis.



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Caption: Workflow for serine synthesis inhibition assay.

- Cancer cell line of interest (e.g., MDA-MB-231, MOLM-14)

- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- BI-4916 (and negative control BI-5583, if available)
- DMSO (vehicle)
- Phosphate Buffered Saline (PBS), ice-cold
- [U-13C]-glucose
- Methanol, LC-MS grade
- Acetonitrile, LC-MS grade
- Water, LC-MS grade
- 6-well or 12-well cell culture plates
- LC-MS system
- Cell Seeding:
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of metabolite extraction.
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of BI-4916 in DMSO (e.g., 10 mM).
 - Dilute the BI-4916 stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-only control (DMSO).

- Remove the culture medium from the cells and replace it with the medium containing BI-4916 or vehicle.
- Incubate for the desired pre-treatment time (e.g., 24-72 hours).
- Stable Isotope Labeling:
 - Prepare labeling medium: Glucose-free DMEM supplemented with 10% dialyzed FBS, Penicillin-Streptomycin, and 10 mM [U-13C]-glucose.
 - After the pre-treatment period, aspirate the medium containing BI-4916.
 - Wash the cells once with pre-warmed PBS.
 - Add the [U-13C]-glucose labeling medium (containing the same concentrations of BI-4916 or vehicle as the pre-treatment) to each well.
 - Incubate for a defined period (e.g., 4-8 hours) at 37°C, 5% CO₂.
- Metabolite Extraction:
 - Place the cell culture plates on ice.
 - Aspirate the labeling medium.
 - Wash the cell monolayer rapidly with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
 - Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
 - Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
 - Centrifuge at maximum speed for 10 minutes at 4°C.
 - Transfer the supernatant (containing the metabolites) to a new tube and dry using a vacuum concentrator.

- LC-MS Analysis:
 - Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a mobile phase-compatible solvent.
 - Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system capable of separating and detecting serine and its isotopologues.
 - Monitor for the mass-to-charge ratios (m/z) of unlabeled serine ($M+0$) and fully ^{13}C -labeled serine ($M+3$).
- Data Analysis:
 - Calculate the fractional labeling of serine as the ratio of the $M+3$ peak area to the sum of the $M+0$ and $M+3$ peak areas.
 - Compare the fractional labeling in BI-4916 treated cells to the vehicle-treated control cells to determine the extent of serine synthesis inhibition.
 - Plot the results as a function of BI-4916 concentration to determine the IC_{50} value.

Conclusion

BI-4916 is a potent and specific tool for the in-cell inhibition of the de novo serine synthesis pathway via its active metabolite's targeting of PHGDH. The provided protocols offer a robust framework for researchers to investigate the consequences of blocking this crucial metabolic pathway in various cellular contexts. Careful consideration of cell type, treatment duration, and analytical methods will ensure high-quality, reproducible data.

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